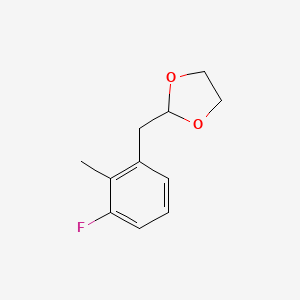

3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE

Beschreibung

3-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is a fluorinated aromatic compound featuring a 1,3-dioxolane ring linked to a methyl-substituted benzene core. The dioxolane moiety enhances solubility in polar solvents and may stabilize the molecule against metabolic degradation, a trait observed in pharmaceuticals like doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) .

Eigenschaften

IUPAC Name |

2-[(3-fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-9(3-2-4-10(8)12)7-11-13-5-6-14-11/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSVTRKAENTJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645884 | |

| Record name | 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-60-9 | |

| Record name | 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE typically involves the reaction of 3-fluoro-2-methylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Reaction Conditions:

Reactants: 3-fluoro-2-methylbenzyl alcohol, ethylene glycol

Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)

Solvent: Toluene or another suitable solvent

Temperature: Reflux conditions

Duration: Several hours until the reaction reaches completion

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted dioxolane derivatives.

Wissenschaftliche Forschungsanwendungen

3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxolane ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Key analogues include:

Substitution Effects :

- Fluorine vs.

- Positional Isomerism : The 3-fluoro-2-methyl substitution in the target compound creates distinct electronic effects (e.g., para-directing fluorine vs. ortho-directing methyl) compared to 4-fluoro derivatives .

- Dioxolane Role : The dioxolane group in all analogues improves solubility and metabolic stability, as seen in doxofylline’s therapeutic profile .

Physicochemical Properties

- Solubility: The dioxolane group enhances polarity, increasing solubility in polar solvents (e.g., ethanol, DMSO) compared to non-halogenated aromatics.

- Boiling/Melting Points : Fluorine’s electronegativity may lower boiling points relative to chlorinated analogues due to weaker intermolecular forces .

Structural and Crystallographic Analysis

- X-ray Diffraction : Structural confirmation of analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved using SHELX software, suggesting similar methodologies apply to the target compound .

- Visualization : ORTEP-3, a graphical interface for molecular structure rendering, aids in comparing bond lengths and angles between fluorinated and chlorinated derivatives .

Biologische Aktivität

3-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

- CAS Number : 898759-60-9

- Molecular Formula : C11H13FO2

- Molecular Weight : 198.22 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study evaluating various extracts showed that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | 1.95–31.25 mg/mL | E. coli, S. aureus |

| Ethyl acetate fraction | 1.95–31.25 mg/mL | K. pneumoniae, P. aeruginosa |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies indicate that this compound has a moderate cytotoxic effect on various cancer cell lines, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF7 | 30 |

| A549 | 20 |

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of dioxolane compounds showed significant antibacterial activity against multi-drug resistant strains.

- Anticancer Potential : Research published in Cancer Letters indicated that compounds similar to this compound inhibited cell proliferation in breast cancer cells through apoptosis induction.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to various targets such as DNA gyrase and topoisomerase IIa, which are critical in bacterial and cancer cell proliferation.

Table 3: Binding Affinity Data

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| DNA Gyrase | -8.5 |

| Topoisomerase IIa | -7.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.